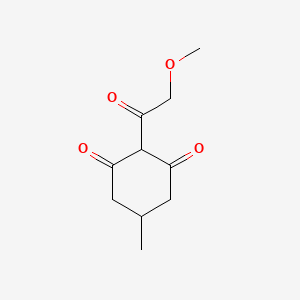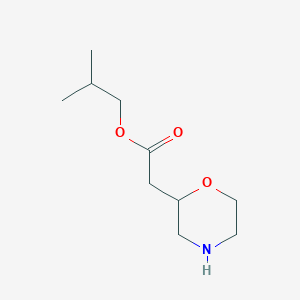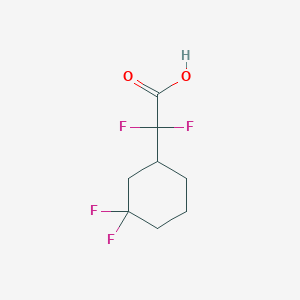
2-(3,3-Difluorocyclohexyl)-2,2-difluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two difluorocyclohexyl groups and a difluoroacetic acid moiety. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid typically involves the fluorination of cyclohexyl derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions or as a ligand in receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- 2,2-Difluoroacetic acid
- 3,3-Difluorocyclohexanol
Uniqueness
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is unique due to the combination of difluorocyclohexyl and difluoroacetic acid moieties, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H10F4O2 |
|---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
2-(3,3-difluorocyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H10F4O2/c9-7(10)3-1-2-5(4-7)8(11,12)6(13)14/h5H,1-4H2,(H,13,14) |
InChI-Schlüssel |
CNMVLQKWSLCHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(F)F)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
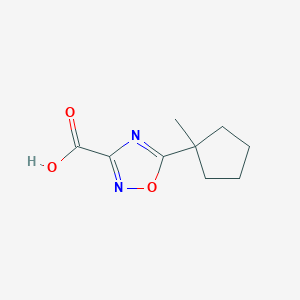

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
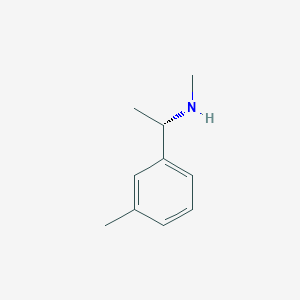
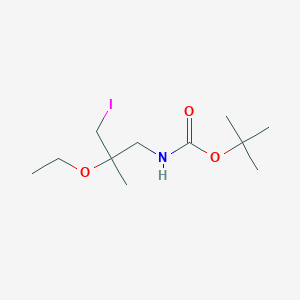

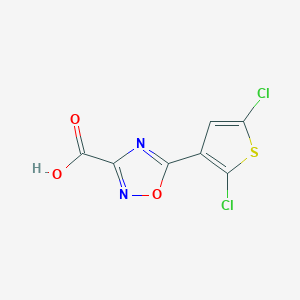
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)

